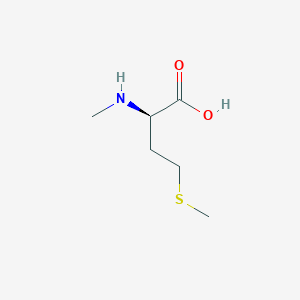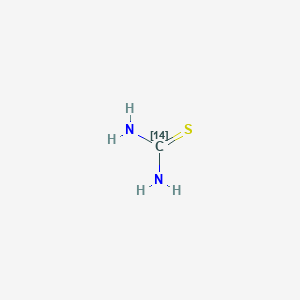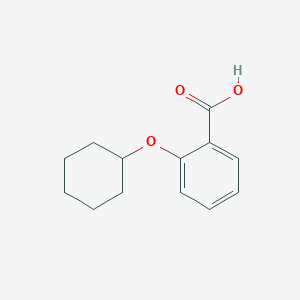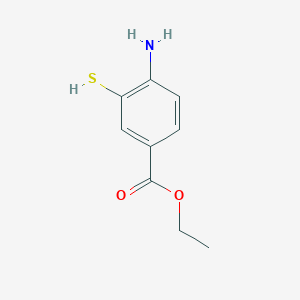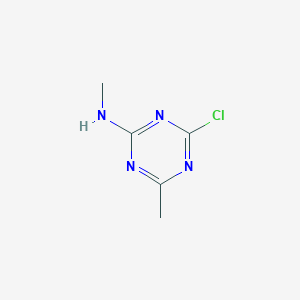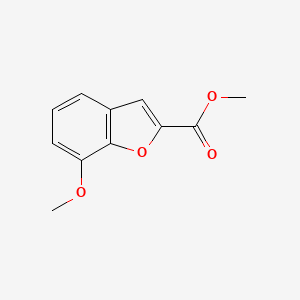
7-メトキシ-1-ベンゾフラン-2-カルボン酸メチル
概要
説明
科学的研究の応用
Methyl 7-methoxy-1-benzofuran-2-carboxylate has several scientific research applications:
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a bioactive agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
生化学分析
Biochemical Properties
Methyl 7-methoxy-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These interactions suggest that Methyl 7-methoxy-1-benzofuran-2-carboxylate may have similar effects, potentially interacting with ion channels and other proteins involved in cardiac function.
Cellular Effects
Methyl 7-methoxy-1-benzofuran-2-carboxylate influences various cellular processes and cell types. Benzofuran compounds have been reported to exhibit strong anti-tumor activities, suggesting that Methyl 7-methoxy-1-benzofuran-2-carboxylate may affect cell signaling pathways, gene expression, and cellular metabolism . These effects could lead to alterations in cell proliferation, apoptosis, and other critical cellular functions.
Molecular Mechanism
The molecular mechanism of Methyl 7-methoxy-1-benzofuran-2-carboxylate involves its interactions with biomolecules at the molecular level. Benzofuran derivatives are known to act as enzyme inhibitors or activators, and they may bind to specific proteins or nucleic acids . For example, some benzofuran compounds have been shown to inhibit enzymes involved in microbial resistance, suggesting that Methyl 7-methoxy-1-benzofuran-2-carboxylate may exert its effects through similar mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 7-methoxy-1-benzofuran-2-carboxylate may change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies on benzofuran derivatives have shown that these compounds can maintain their biological activities over extended periods, although specific data on Methyl 7-methoxy-1-benzofuran-2-carboxylate are limited .
Dosage Effects in Animal Models
The effects of Methyl 7-methoxy-1-benzofuran-2-carboxylate vary with different dosages in animal models. Benzofuran derivatives have been studied for their dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
Methyl 7-methoxy-1-benzofuran-2-carboxylate is involved in various metabolic pathways. Benzofuran compounds are metabolized by enzymes such as cytochrome P450, which play a crucial role in their biotransformation . These metabolic processes can affect the compound’s bioavailability, efficacy, and potential side effects.
Transport and Distribution
The transport and distribution of Methyl 7-methoxy-1-benzofuran-2-carboxylate within cells and tissues are critical for its biological activity. Benzofuran derivatives are known to interact with transporters and binding proteins that facilitate their movement across cellular membranes . Understanding these interactions can provide insights into the compound’s localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of Methyl 7-methoxy-1-benzofuran-2-carboxylate can influence its activity and function. Benzofuran compounds may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including Methyl 7-methoxy-1-benzofuran-2-carboxylate, often involves the cyclization of appropriate precursors. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with high yields and purity.
Industrial Production Methods
Industrial production of benzofuran derivatives typically employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 7-methoxy-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzofurans.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
作用機序
The mechanism of action of Methyl 7-methoxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.
類似化合物との比較
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative with similar applications as psoralen.
Angelicin: A benzofuran compound with anti-cancer properties.
Uniqueness
Methyl 7-methoxy-1-benzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and carboxylate groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various fields .
特性
IUPAC Name |
methyl 7-methoxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-13-8-5-3-4-7-6-9(11(12)14-2)15-10(7)8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRJHZIXAVRXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
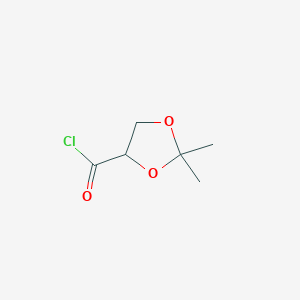
![1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene](/img/structure/B1643081.png)
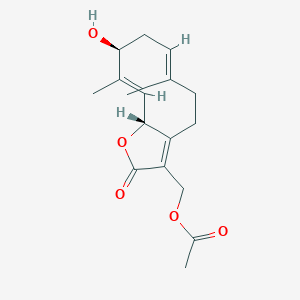


![Ethyl 7-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1643095.png)
![(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1643098.png)
![5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1643100.png)

